Methyl 6-(methoxymethyl)picolinate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methoxymethyl)picolinate hydrochloride typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of 6-(methoxymethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methoxymethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(methoxymethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(methoxymethyl)picolinate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may influence various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl picolinate
- Methyl 3-(methoxymethyl)picolinate
- Methyl 6-(hydroxymethyl)picolinate
Uniqueness
Methyl 6-(methoxymethyl)picolinate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
579500-17-7 |
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Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 6-(methoxymethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-6-7-4-3-5-8(10-7)9(11)13-2;/h3-5H,6H2,1-2H3;1H |
InChI Key |
ZBPVUZWUHAGDHB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)OC.Cl |
Origin of Product |
United States |
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